molecular formula C22H24N4O2 B2582978 N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide CAS No. 1219905-38-0

N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2582978
CAS No.: 1219905-38-0
M. Wt: 376.46
InChI Key: DIMNHLWWYIMXAZ-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications

Preparation Methods

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The subsequent introduction of the morpholino and p-tolyl groups can be accomplished through nucleophilic substitution reactions under controlled conditions. Industrial production methods often employ green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of morpholino and p-tolyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-6-8-17(9-7-16)21(26-10-12-28-13-11-26)15-24-22(27)20-14-23-18-4-2-3-5-19(18)25-20/h2-9,14,21H,10-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMNHLWWYIMXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3N=C2)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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